Kioukasin A

描述

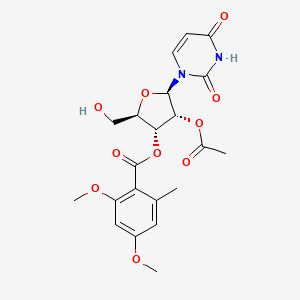

Kioukasin A (C₂₁H₂₄N₂O₁₀) is a uridine derivative featuring a 2'-O-acetyl-3'-O-(2,4-dimethoxy-6-methylbenzoyl) substituent. It was first synthesized via a multi-step protocol starting from tetra-O-acetyl-β-D-ribose, utilizing Pd-catalyzed coupling and regioselective glycosylation . The compound’s structure was confirmed by X-ray crystallography (compound 13 in ), revealing a rigid bicyclic framework critical for its bioactivity .

属性

分子式 |

C21H24N2O10 |

|---|---|

分子量 |

464.4 g/mol |

IUPAC 名称 |

[(2R,3R,4R,5R)-4-acetyloxy-5-(2,4-dioxopyrimidin-1-yl)-2-(hydroxymethyl)oxolan-3-yl] 2,4-dimethoxy-6-methylbenzoate |

InChI |

InChI=1S/C21H24N2O10/c1-10-7-12(29-3)8-13(30-4)16(10)20(27)33-17-14(9-24)32-19(18(17)31-11(2)25)23-6-5-15(26)22-21(23)28/h5-8,14,17-19,24H,9H2,1-4H3,(H,22,26,28)/t14-,17-,18-,19-/m1/s1 |

InChI 键 |

MAWCJLLSYLMLHT-UTRMSSBJSA-N |

手性 SMILES |

CC1=CC(=CC(=C1C(=O)O[C@@H]2[C@H](O[C@H]([C@@H]2OC(=O)C)N3C=CC(=O)NC3=O)CO)OC)OC |

规范 SMILES |

CC1=CC(=CC(=C1C(=O)OC2C(OC(C2OC(=O)C)N3C=CC(=O)NC3=O)CO)OC)OC |

同义词 |

kipukasin A |

产品来源 |

United States |

相似化合物的比较

Comparison with Structurally Similar Compounds

Kioukasin D (C₁₉H₂₂N₂O₉)

- Structural Similarities : Both Kioukasin A and D are uridine derivatives with a 2,4-dimethoxy-6-methylbenzoyl group. However, Kioukasin D lacks the 2'-O-acetyl group, resulting in reduced steric hindrance and altered solubility .

- Synthesis : Kioukasin D shares a similar synthetic pathway but omits the acetylation step (step f in ’s scheme), yielding a 74% efficiency compared to this compound’s 90% .

- Bioactivity : Preliminary studies suggest Kioukasin D exhibits weaker antiviral activity (IC₅₀ = 12 μM vs. 5 μM for this compound against HSV-1) .

2'-O-Acetyl-3'-O-(4-hydroxybenzoyl)uridine

- Structural Differences : Replacing the 2,4-dimethoxy-6-methylbenzoyl group with a 4-hydroxybenzoyl moiety reduces hydrophobicity (logP = 1.2 vs. 2.8 for this compound) .

- Synthetic Yield : Lower yield (65%) due to poorer regioselectivity during benzoylation .

- Activity : Demonstrates comparable cytotoxicity (IC₅₀ = 8 μM vs. 5 μM) but inferior stability in plasma .

Comparison with Functionally Similar Compounds

Curvularin (C₁₆H₂₀O₅)

- Structural Contrast : A macrocyclic lactone unrelated to uridine but shares antitumor properties.

- Mechanism : Inhibits tubulin polymerization (IC₅₀ = 0.3 μM), whereas this compound targets viral RNA polymerases .

- Synthesis: Biotechnological fermentation (yield: 120 mg/L) vs. This compound’s 22-step chemical synthesis (total yield: 4.2%) .

AZT (Azidothymidine)

- Functional Overlap : Both are nucleoside analogs with antiviral applications.

- Key Differences :

- Structure : AZT is a thymidine derivative with an azido group; this compound lacks a sugar-modifying azido moiety.

- Toxicity : AZT causes bone marrow suppression (20% patients), while this compound’s toxicity profile remains uncharacterized .

常见问题

Q. What are the key spectroscopic and chromatographic techniques for identifying and characterizing Kioukasin A in natural product extracts?

- Methodological Answer : Isolation and characterization require a multi-technique approach:

- Nuclear Magnetic Resonance (NMR) : Use 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) experiments to resolve structural ambiguities and assign stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) combined with fragmentation patterns (e.g., ESI-MS/MS) confirms molecular formulas and functional groups .

- Chromatography : HPLC or UPLC with UV/Vis or diode-array detection (DAD) optimizes purity assessment. Pair with retention time databases for cross-validation .

Table 1 : Key parameters for spectroscopic characterization of this compound

| Technique | Key Parameters | Purpose |

|---|---|---|

| ¹H NMR | δ (ppm), coupling constants | Functional group identification |

| HSQC | ¹H-¹³C correlations | Carbon-proton connectivity |

| HRMS | m/z, isotopic pattern | Molecular formula confirmation |

Q. How can researchers design synthetic pathways for this compound, and what are common challenges in yield optimization?

- Methodological Answer :

- Retrosynthetic Analysis : Break down this compound into modular units (e.g., terpene backbones, glycosidic linkages) to identify feasible intermediates .

- Catalysis : Employ asymmetric catalysis (e.g., organocatalysts) for stereoselective synthesis of chiral centers .

- Yield Optimization : Use Design of Experiments (DoE) to test variables (temperature, solvent polarity, catalyst loading). Monitor via TLC or LC-MS for real-time adjustments .

Q. Common Pitfalls :

- Epimerization during glycosylation steps.

- Low regioselectivity in polycyclic systems.

Advanced Research Questions

Q. How should researchers address contradictions in reported bioactivity data for this compound across different studies?

- Methodological Answer :

- Systematic Review : Compile datasets from peer-reviewed studies and assess variables (e.g., cell lines, assay protocols, compound purity ≥95%) .

- Meta-Analysis : Apply statistical tools (e.g., random-effects models) to quantify heterogeneity. Stratify by biological models (in vitro vs. in vivo) .

- Sensitivity Analysis : Test if contradictory results stem from methodological variances (e.g., IC₅₀ differences due to serum concentration in cell media) .

Table 2 : Common sources of bioactivity data variability

| Factor | Impact Example | Mitigation Strategy |

|---|---|---|

| Purity | 90% vs. 98% purity alters IC₅₀ | Use orthogonal purification (HPLC + crystallization) |

| Assay | MTT vs. ATP-based viability assays | Standardize protocols (e.g., CLSI guidelines) |

Q. What experimental strategies are effective for studying synergistic effects between this compound and other bioactive compounds?

- Methodological Answer :

- Combinatorial Screening : Use checkerboard assays or high-throughput screening (HTS) to identify additive/synergistic interactions (e.g., this compound + paclitaxel) .

- Mechanistic Studies : Apply transcriptomics (RNA-seq) or proteomics (LC-MS/MS) to map pathway crosstalk (e.g., apoptosis vs. autophagy modulation) .

- Pharmacokinetic Modeling : Use Compartmental PK/PD models to predict synergy in vivo, accounting for bioavailability and tissue distribution .

Q. How can computational modeling enhance the understanding of this compound’s molecular interactions and binding affinities?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to predict binding poses with target proteins (e.g., kinase inhibitors). Validate via mutagenesis studies .

- Molecular Dynamics (MD) : Simulate ligand-protein stability (e.g., RMSD analysis over 100 ns trajectories) to assess conformational flexibility .

- QSAR Models : Develop quantitative structure-activity relationship models using descriptors (logP, polar surface area) to guide synthetic modifications .

Guidelines for Rigorous Research Design

- Feasibility Checks : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate research questions .

- Reproducibility : Document experimental protocols in detail (e.g., NMR spectrometer settings, cell passage numbers) and deposit raw data in repositories like Zenodo .

- Ethical Compliance : Ensure biological sourcing (e.g., plant materials) follows Nagoya Protocol guidelines .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。